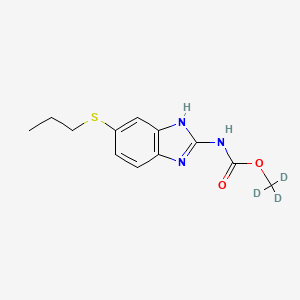

Albendazole-D3

Cat. No. B1528130

Key on ui cas rn:

1353867-92-1

M. Wt: 268.35 g/mol

InChI Key: HXHWSAZORRCQMX-BMSJAHLVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04152522

Procedure details

Preparation of methyl 5-propylthio-2-benzimidazole carbamate--4-Thiocyano-2-nitroaniline was prepared as described in Example I using 13.8 g of o-nitroaniline and 18.3 g of ammonium thiocyanate dissolved in 80 ml of methanol and adding 17.6 g of bromine in 10 ml of methanol saturated with sodium bromide. After work up and filtering a wet cake of crude product weighing 44 g was obtained. This wet cake along with 32.5 g of n-propanol, 66.4 g of n-propyl bromide, 1.41 g of an aqueous solution of 75% methyl tributyl ammonium chloride, 104.6 g of an aqueous solution of 25% sodium cyanide and 175 ml of methylene chloride was refluxed with moderate agitation for 5 hours as described in Example III. The phases were separated, the volatile components were evaporated and the crude 4-propylthio-2-nitroaniline was added to a flask containing 88.2 g of sodium sulfide nonahydrate and 175 ml of water. The reaction mixture was refluxed for 13 hours as described in Example IV. After work up the methanol solution of crude 4-propylthio-o-phenylenediamine was added to the sodium salt of methyl cyanocarbamate which was prepared as in Example V from 4.35 g of cyanamide, 11.1 g of methyl chloroformate and 14.4 g of 50% aqueous sodium hydroxide. As in Example V, the methanol was removed, the pH was maintained at 4, the product was filtered and washed with water and acetone and allowed to air dry. The weight of crude dry product was 17.2 g which assayed 90% methyl 5-propylthio-2-benzimidazole carbamate, 58% yield from o-nitroaniline.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

1.41 g

Type

reactant

Reaction Step Three

[Compound]

Name

aqueous solution

Quantity

104.6 g

Type

reactant

Reaction Step Three

Yield

58%

Identifiers

|

REACTION_CXSMILES

|

C(SC1C=CC2N=C(NC(OC)=O)NC=2C=1)CC.[N+:19]([C:22]1[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=1[NH2:24])([O-:21])=[O:20].[S-:29][C:30]#[N:31].[NH4+].BrBr.[Br-].[Na+].CCCBr.[C-]#N.[Na+]>CO.[Cl-].C[N+](CCCC)(CCCC)CCCC.C(Cl)Cl.C(O)CC>[S:29]([C:27]1[CH:26]=[CH:25][C:23]([NH2:24])=[C:22]([N+:19]([O-:21])=[O:20])[CH:28]=1)[C:30]#[N:31] |f:2.3,5.6,8.9,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)SC1=CC2=C(N=C(N2)NC(=O)OC)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

66.4 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCBr

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

1.41 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

104.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

175 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

32.5 g

|

|

Type

|

solvent

|

|

Smiles

|

C(CC)O

|

Step Four

|

Name

|

|

|

Quantity

|

13.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(N)C=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

18.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[S-]C#N.[NH4+]

|

Step Six

|

Name

|

|

|

Quantity

|

17.6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Na+]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After work up and filtering a wet cake of crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatile components were evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the crude 4-propylthio-2-nitroaniline was added to a flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 88.2 g of sodium sulfide nonahydrate and 175 ml of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed for 13 hours

|

|

Duration

|

13 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After work up the methanol solution of crude 4-propylthio-o-phenylenediamine was added to the sodium salt of methyl cyanocarbamate which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared as in Example V from 4.35 g of cyanamide, 11.1 g of methyl chloroformate and 14.4 g of 50% aqueous sodium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As in Example V, the methanol was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pH was maintained at 4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water and acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to air dry

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(C#N)C1=CC(=C(N)C=C1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 58% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |